molecular formula C13H18N2O4S B5714809 N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Cat. No. B5714809
M. Wt: 298.36 g/mol
InChI Key: JJEKYGJDLVPCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as NMS-873, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound is a potent and selective inhibitor of the AAA+ ATPase p97, which is involved in various cellular processes such as protein degradation, DNA repair, and cell cycle regulation.

Mechanism of Action

N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a potent and selective inhibitor of the AAA+ ATPase p97. The compound binds to the ATPase domain of p97 and inhibits its ATPase activity, which is essential for the function of p97 in various cellular processes such as protein degradation, DNA repair, and cell cycle regulation. Inhibition of p97 by N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately results in apoptosis of cancer cells.
Biochemical and physiological effects:
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the function of p97. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in lab experiments include its potency and selectivity for p97, as well as its potential therapeutic applications in cancer treatment. However, the limitations of using N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One direction is to further elucidate the mechanism of action of the compound and its effects on other cellular processes besides protein degradation. Another direction is to explore the potential therapeutic applications of N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in other diseases besides cancer, such as neurodegenerative diseases and viral infections. Finally, there is a need for further optimization of the compound to improve its pharmacokinetic properties and reduce its toxicity in vivo.

Synthesis Methods

The synthesis of N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide involves a multi-step process that starts with the reaction of N-methylmorpholine with ethyl chloroacetate to form N-methyl-N-(2-chloroacetyl)-morpholine. This intermediate is then reacted with sodium benzenesulfinate to form N-methyl-N-(2-benzenesulfonyl)-morpholine. Finally, the target compound N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is obtained by reacting N-methyl-N-(2-benzenesulfonyl)-morpholine with 2-oxo-ethylamine.

Scientific Research Applications

N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by inhibiting the function of p97, which is essential for the survival and proliferation of cancer cells. N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14(11-13(16)15-7-9-19-10-8-15)20(17,18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEKYGJDLVPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

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